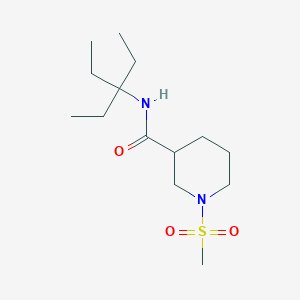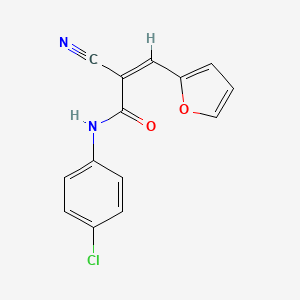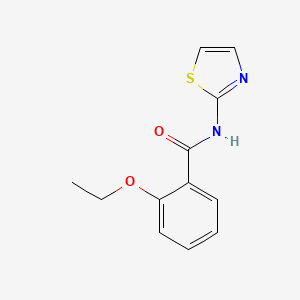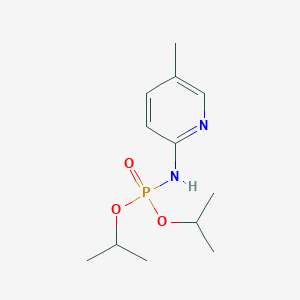
N-(1,1-diethylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-diethylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H28N2O3S and its molecular weight is 304.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.18206393 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of N-heterocycles
Chiral sulfinamides, similar in functionality to the sulfonyl group in "N-(1,1-diethylpropyl)-1-(methylsulfonyl)-3-piperidinecarboxamide," are significant in the stereoselective synthesis of amines and derivatives. The extensive use of tert-butanesulfinamide, a related compound, in asymmetric N-heterocycle synthesis via sulfinimines, offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial in creating natural product analogues and therapeutically relevant molecules (Philip, Radhika, Saranya, & Anilkumar, 2020).
Nanofiltration Membranes
Piperazine-based nanofiltration (NF) membranes, which may share structural motifs with "this compound," have seen significant interest due to their potential in environmental applications like water softening, purification, and wastewater treatment. The development of crumpled polyamide layers in these membranes indicates a promising direction for enhancing separation performance, offering insights into the transport phenomena that could improve water permeance, selectivity, and antifouling performance (Shao et al., 2022).
Polyamide Membrane Modification
Chemical modification methods aimed at increasing the hydrophilicity of polyamide nanofiltration membranes, such as those based on polysulfone and poly(ether)sulfone, can be relevant for "this compound" due to its potential for modifying polymer properties. These methods improve membrane performance by enhancing hydrophilicity, indicating potential applications in improving the characteristics of materials through chemical modification (Bruggen, 2009).
Sulfonamide-Based Drug Development
The sulfonamide group, a key feature in "this compound," is fundamental in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The development of novel drugs that incorporate sulfonamide groups demonstrates the ongoing relevance of this functionality in creating compounds with significant therapeutic potential (Carta, Scozzafava, & Supuran, 2012).
Eigenschaften
IUPAC Name |
N-(3-ethylpentan-3-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-5-14(6-2,7-3)15-13(17)12-9-8-10-16(11-12)20(4,18)19/h12H,5-11H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVINDXMOASZWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)NC(=O)C1CCCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5573610.png)
![2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5573623.png)
![1-(2,4-dichlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B5573628.png)
![(4S)-N-ethyl-1-[(5-methyl-2-thienyl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5573638.png)
![(4aS*,7aR*)-1-[(2-methoxyphenyl)sulfonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5573642.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-fluorobenzamide](/img/structure/B5573649.png)

![(4aS*,7aR*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5573678.png)
![4-methyl-3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5573688.png)
![3-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5573689.png)


![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5573700.png)

